![molecular formula C15H21N3O4S B2588366 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 2034587-03-4](/img/structure/B2588366.png)
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to an ethylamine group, which is in turn attached to a 2,5-dimethoxybenzenesulfonamide group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
Novel sulfonamide derivatives, including celecoxib derivatives, have been synthesized and characterized for potential applications in medicinal chemistry. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The synthesis involves novel methodologies, offering a foundation for developing therapeutic agents with minimal tissue damage compared to existing treatments (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
Research into pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has revealed significant antimicrobial and antifungal activities. These compounds have shown efficacy against various bacteria and fungi, highlighting their potential as new antimicrobial agents (Hassan, 2013).
Anticancer Properties
Several sulfonamide derivatives have been synthesized and tested for their anticancer properties. These studies have identified compounds with promising anticancer activities, offering new avenues for cancer treatment research. The exploration of these compounds includes the evaluation of their ability to bind to DNA, induce apoptosis, and act as potential radiosensitizers, furthering our understanding of their mechanisms of action in cancer therapy (Ghorab et al., 2015).
Photocatalytic Applications
The study of bis(3,5-dimethylpyrazol-1-yl)acetate derivatives, when bound to titania and complexed to molybdenum dioxido, has provided insights into their use as bidentate N,N'-ligands in photocatalytic applications. These complexes have shown significant oxygen atom transfer capabilities, highlighting their potential in photocatalytic arylalkane oxidation processes (Castellanos et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-9-12(17-18(11)2)7-8-16-23(19,20)15-10-13(21-3)5-6-14(15)22-4/h5-6,9-10,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFZRJVBDHPEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.